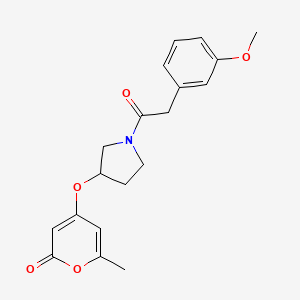

4-((1-(2-(3-methoxyphenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-[2-(3-methoxyphenyl)acetyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-13-8-17(11-19(22)24-13)25-16-6-7-20(12-16)18(21)10-14-4-3-5-15(9-14)23-2/h3-5,8-9,11,16H,6-7,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHVLWCYGWBETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-(3-methoxyphenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

Introduction of the methoxyphenyl group: This step involves the acylation of the pyrrolidine ring with 3-methoxyphenylacetyl chloride under basic conditions.

Formation of the pyranone ring: The final step involves the cyclization of the intermediate with a suitable diketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-((1-(2-(3-methoxyphenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

This compound belongs to the class of pyranones and contains a pyrrolidine moiety, which is known for its bioactive properties. The molecular formula is , indicating a complex structure that allows for diverse interactions with biological targets. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Properties

Recent studies have indicated that derivatives of pyranones possess significant anticancer properties. For instance, compounds similar to 4-((1-(2-(3-methoxyphenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that certain pyranone derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting that modifications to the pyranone structure can enhance anticancer activity .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Pyrrolidine derivatives are known to interact with neurotransmitter systems, which may lead to protective outcomes in neurodegenerative diseases.

Case Study:

Research highlighted in Pharmaceutical Biology showed that similar compounds could reduce oxidative stress markers in neuronal cell cultures, indicating a protective effect against neurotoxicity .

Antimicrobial Activity

Pyranones have also been explored for their antimicrobial properties. The ability of this compound to inhibit bacterial growth has been investigated, with promising results against both Gram-positive and Gram-negative bacteria.

Case Study:

An investigation into the antimicrobial efficacy of related compounds found significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the pyranone framework can enhance antimicrobial activity .

Mechanism of Action

The mechanism of action of 4-((1-(2-(3-methoxyphenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Ring Size Variations

Compound 1 : 4-({1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one (BJ18052)

- Structure : Azetidine (4-membered ring) with a 2-chlorophenyl group.

- Molecular Formula: C₁₇H₁₆ClNO₄; Molecular Weight: 333.77 .

- Key Differences: Ring Size: Azetidine (4-membered) vs. pyrrolidine (5-membered) in the parent compound. Smaller rings increase steric strain but may improve binding kinetics. Substituent: 2-Chloro (electron-withdrawing) vs. 3-methoxy (electron-donating).

Compound 2 : 4-({1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one (BJ12865)

- Structure : Azetidine with a 2-methoxyphenyl group.

- Molecular Formula: C₁₈H₁₉NO₅; Molecular Weight: 329.35 .

- Key Differences: Substituent Position: 2-Methoxy (ortho) vs. 3-methoxy (meta).

Physicochemical and Pharmacokinetic Properties

- Molecular Weight: Parent compound (estimated C₁₉H₂₁NO₅): ~359.38 g/mol. Azetidine analogs: Lower molecular weights (329–334 g/mol) may improve metabolic stability but reduce target affinity due to smaller size .

- Lipophilicity :

Molecular Docking and Target Interactions

- Pyridin-2(1H)-one Derivatives : Docking studies revealed strong binding affinities for bacterial enzymes (e.g., S. aureus dihydrofolate reductase), driven by halogen-π and hydrogen-bond interactions .

- Parent Compound : The pyrrolidine ring may facilitate interactions with protease targets (e.g., fatty acid synthase), as seen in structurally related PET tracers ().

Biological Activity

The compound 4-((1-(2-(3-methoxyphenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one , also known as a derivative of 4-hydroxy-6-methyl-2H-pyran-2-one, is of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyranone core, a methoxyphenyl group, and a pyrrolidine moiety. This unique arrangement contributes to its pharmacological profile.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 341.39 g/mol

Antioxidant Activity

Research has demonstrated that derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. A study indicated that the compound showed a high degree of radical scavenging activity, which is crucial for protecting cells from oxidative damage.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases. For instance, it was found to reduce levels of TNF-alpha and IL-6 in cell cultures, indicating a promising role in managing conditions like arthritis and other inflammatory disorders.

Anticancer Potential

Studies have highlighted the anticancer activity of this compound through various mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, particularly at the G2/M phase.

- Apoptosis Induction : It activates apoptotic pathways, leading to increased apoptosis in tumor cells.

- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in xenograft models.

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects. It has been shown to enhance neuronal survival under stress conditions and reduce neuroinflammation, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antioxidant Activity Assessment

In a controlled study, the antioxidant capacity of the compound was evaluated using DPPH and ABTS assays. The results indicated an IC50 value of 25 µM for DPPH radical scavenging activity, which is comparable to established antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism Exploration

A study involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound significantly reduced nitric oxide production and inhibited the expression of iNOS and COX-2 genes, confirming its anti-inflammatory potential.

Case Study 3: Cancer Cell Line Testing

In vitro testing on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) showed that the compound inhibited cell proliferation with IC50 values ranging from 15 to 30 µM, suggesting selective toxicity towards cancer cells while sparing normal cells.

Research Findings Summary Table

Q & A

Basic: What are the key synthetic challenges for this compound, and how can they be methodologically addressed?

Answer:

The synthesis of this compound involves three critical challenges:

- Pyrrolidine Functionalization : The pyrrolidin-3-yl-oxy group requires regioselective substitution. Use of acetyl-protected intermediates (e.g., benzoylation as in ) can improve reaction specificity.

- Pyranone Core Stability : The 6-methyl-2H-pyran-2-one moiety is prone to ring-opening under acidic conditions. Employing mild catalysts (e.g., DMAP) and low-temperature reactions (0–5°C) enhances stability .

- Coupling Efficiency : The 3-methoxyphenylacetyl-pyrrolidine linkage may suffer from steric hindrance. Optimizing coupling agents (e.g., HATU/DIPEA in DMF) increases yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : 1H/13C NMR resolves the pyrrolidine’s stereochemistry and pyranone’s keto-enol tautomerism. Key signals include δ ~5.5 ppm (pyranone C=O) and δ ~3.8 ppm (methoxy group) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 399.18) and fragmentation patterns for the acetyl-pyrrolidine moiety.

- X-ray Crystallography : Determines absolute configuration of the pyrrolidine ring, as demonstrated in similar spirocyclic pyranones ( ).

Advanced: How should SAR studies evaluate the impact of the pyrrolidine and pyranone moieties on bioactivity?

Answer:

- Pyrrolidine Modifications : Replace the 3-methoxyphenylacetyl group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., tert-butyl) to assess steric/electronic effects on target binding .

- Pyranone Alterations : Substitute the 6-methyl group with halogens (e.g., Cl) to study metabolic stability. Compare with analogs like 4-methoxy-6-methyl-2H-pyran-2-one ( ).

- Biological Assays : Use enzyme inhibition (e.g., kinase assays) and cell viability models to correlate structural changes with activity .

Advanced: How can researchers resolve contradictory data on the compound’s mechanism of action across assays?

Answer:

Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. Mitigation strategies include:

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis.

- Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to prevent aggregation artifacts, as seen in related pyrimidinones ( ).

- Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations to distinguish true activity from noise .

Basic: What purification methods are recommended for isolating this compound?

Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate acetylated byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, leveraging the pyranone’s hydrophobicity .

- HPLC : Reverse-phase C18 columns (MeCN:H2O, 0.1% TFA) resolve enantiomeric impurities in the pyrrolidine ring .

Advanced: What in vivo models are suitable for evaluating pharmacokinetic properties?

Answer:

- Rodent Models : Assess oral bioavailability and half-life using Sprague-Dawley rats, monitoring plasma levels via LC-MS/MS.

- Tissue Distribution : Radiolabel the pyranone core (e.g., 14C-methyl group) to track accumulation in target organs .

- Metabolic Profiling : Use liver microsomes to identify CYP450-mediated oxidation of the methoxyphenyl group .

Basic: How does the compound’s stability vary under different storage conditions?

Answer:

- Solid State : Stable at −20°C (desiccated) for >12 months. Avoid light exposure to prevent pyranone photodegradation .

- Solution Phase : In DMSO, stability declines after 48 hours at 25°C due to acetyl group hydrolysis. Use freshly prepared solutions .

Advanced: What computational methods support the design of derivatives with improved potency?

Answer:

- Docking Simulations : Model interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on the pyrrolidine’s acetyl group .

- QSAR : Correlate substituent electronegativity (Hammett σ) with bioactivity data to prioritize synthetic targets .

- MD Simulations : Assess binding mode stability over 100-ns trajectories, identifying critical hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.